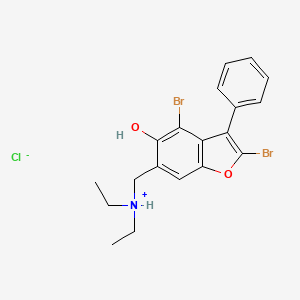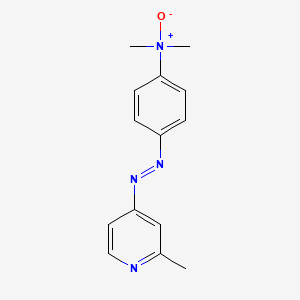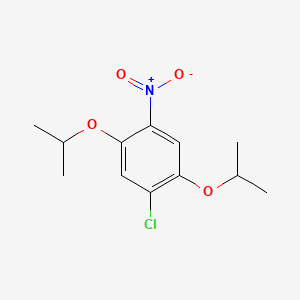
4-Chloro-2,5-diisopropoxynitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,5-diisopropoxynitrobenzene is an organic compound with the molecular formula C12H16ClNO4. It is characterized by a benzene ring substituted with a chlorine atom, two isopropoxy groups, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-diisopropoxynitrobenzene typically involves the nitration of 4-chloro-2,5-diisopropoxybenzene. This process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of large-scale reactors and precise monitoring of reaction parameters to achieve consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2,5-diisopropoxynitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as iron and hydrochloric acid.
Substitution: Substitution reactions often involve halogenation or nitration processes.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2,5-diisopropoxynitrobenzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of biological systems and processes.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 4-Chloro-2,5-diisopropoxynitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The compound's nitro group plays a crucial role in its reactivity, influencing its behavior in biological systems and chemical reactions.
Comparación Con Compuestos Similares
4-Chloro-2,5-diisopropoxynitrobenzene is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2,5-Diisopropoxy-4-nitrochlorobenzene: Similar structure but different positions of substituents.
1-Chloro-2,5-bis(1-methylethoxy)-4-nitrobenzene: Another isomer with different functional groups.
These compounds share similarities in their chemical structure but differ in their reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
65879-43-8 |
|---|---|
Fórmula molecular |
C12H16ClNO4 |
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
1-chloro-4-nitro-2,5-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H16ClNO4/c1-7(2)17-11-6-10(14(15)16)12(5-9(11)13)18-8(3)4/h5-8H,1-4H3 |
Clave InChI |
ANYDHFJLAAOZED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1[N+](=O)[O-])OC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


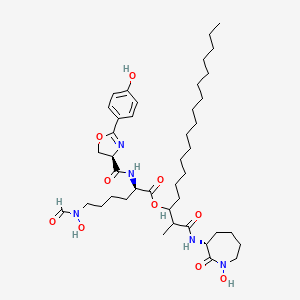
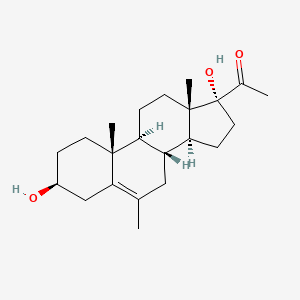
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
![sodium;chromium(3+);6-hydroxy-4-oxido-3-[(2-oxidophenyl)diazenyl]naphthalene-2-sulfonate;hydroxide](/img/structure/B15347235.png)
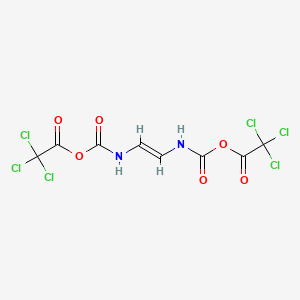
![N-(4-methylphenyl)-10-[10-(4-methyl-N-(4-propan-2-ylphenyl)anilino)anthracen-9-yl]-N-(4-propan-2-ylphenyl)anthracen-9-amine](/img/structure/B15347245.png)
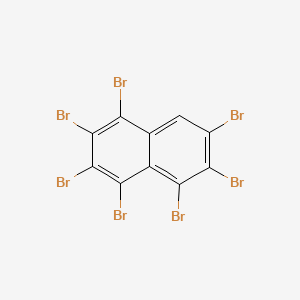


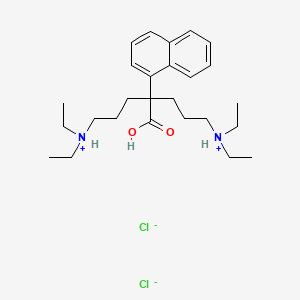
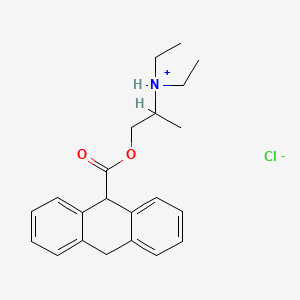
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)
